4-Aminopyrene 4-Aminopyrene
Brand Name: Vulcanchem
CAS No.: 17075-03-5
VCID: VC21053029
InChI: InChI=1S/C16H11N/c17-14-9-12-5-1-3-10-7-8-11-4-2-6-13(14)16(11)15(10)12/h1-9H,17H2
SMILES: C1=CC2=C3C(=C1)C=C(C4=CC=CC(=C43)C=C2)N
Molecular Formula: C16H11N
Molecular Weight: 217.26 g/mol

4-Aminopyrene

CAS No.: 17075-03-5

Cat. No.: VC21053029

Molecular Formula: C16H11N

Molecular Weight: 217.26 g/mol

* For research use only. Not for human or veterinary use.

4-Aminopyrene - 17075-03-5

Specification

CAS No. 17075-03-5
Molecular Formula C16H11N
Molecular Weight 217.26 g/mol
IUPAC Name pyren-4-amine
Standard InChI InChI=1S/C16H11N/c17-14-9-12-5-1-3-10-7-8-11-4-2-6-13(14)16(11)15(10)12/h1-9H,17H2
Standard InChI Key AYBSKADMMKVOIV-UHFFFAOYSA-N
SMILES C1=CC2=C3C(=C1)C=C(C4=CC=CC(=C43)C=C2)N
Canonical SMILES C1=CC2=C3C(=C1)C=C(C4=CC=CC(=C43)C=C2)N

Introduction

Chemical Identity and Structure

4-Aminopyrene, also known by its systematic name pyren-4-amine, is an organic compound characterized by its pyrene backbone with an amino group (-NH2) positioned at the 4th carbon of the pyrene structure. This positioning contributes significantly to its chemical reactivity and potential applications across various scientific domains . As a member of the polycyclic aromatic hydrocarbon family modified with an amino substituent, the compound exhibits a unique combination of physical and chemical properties.

Chemical Identifiers and Physical Properties

The molecular structure of 4-Aminopyrene consists of four fused benzene rings (pyrene backbone) with an amino group at the 4-position. According to available scientific literature, it appears as a yellow solid with a documented melting point of 207°C . The compound's extended π-conjugated system contributes to its spectroscopic properties, particularly its fluorescence characteristics.

PropertyValue
CAS Registry Number17075-03-5
Molecular FormulaC₁₆H₁₁N
IUPAC NamePyren-4-amine
Synonyms4-Pyrenamine, Pyren-4-Amine, Pyren-4-Ylamine
Molecular Weight217.26 g/mol (calculated)
Physical AppearanceYellow solid
Melting Point207°C
InChIInChI=1S/C16H11N/c17-14-9-12-5-1-3-10-7-8-11-4-2-6-13(14)16(11)15(10)12/h1-9H,17H2
SMILESNC1=CC=2C=CC=C3C=CC4=CC=CC1=C4C32

Spectroscopic and Chemical Properties

Fluorescence Characteristics

4-Aminopyrene demonstrates notable fluorescence properties, making it particularly valuable in various analytical and biological applications . The amino group's electron-donating nature modifies the electronic distribution in the pyrene system, resulting in distinctive spectroscopic behaviors that can be utilized in detection and imaging applications.

Chemical Reactivity

The chemical reactivity of 4-Aminopyrene is characterized by several key features:

  • The amino group functions as a strong nucleophilic center, enabling participation in various organic reactions.

  • The compound readily undergoes electrophilic substitution reactions, particularly at positions activated by the amino group.

  • The amine functionality allows for coupling reactions, making the compound valuable in organic synthesis pathways .

  • The primary amine group can participate in condensation reactions with aldehydes and ketones to form Schiff bases.

Synthesis and Preparation Methods

While the provided search results contain limited specific information regarding the synthesis of 4-Aminopyrene, the preparation of this compound likely follows established methodologies for aromatic amines. Based on chemical principles and analogous compounds, potential synthetic routes may include:

  • Reduction of the corresponding nitro compound (4-nitropyrene) using appropriate reducing agents

  • Palladium-catalyzed amination reactions

  • Nucleophilic aromatic substitution under controlled conditions

  • Directed metallation followed by amination

Applications and Scientific Significance

Analytical Applications

The fluorescence properties of 4-Aminopyrene make it an excellent candidate for various analytical techniques:

  • Fluorescence spectroscopy for detection of specific analytes

  • Fluorescence microscopy for biological imaging

  • Development of fluorescent probes for biochemical assays

  • Environmental monitoring of polycyclic aromatic compounds

Materials Science Applications

The structural features and electronic properties of 4-Aminopyrene contribute to its relevance in materials science:

  • Development of organic electronic materials

  • Incorporation into conjugated polymers for optoelectronic applications

  • Design of sensors based on fluorescence properties

  • Precursor for functional materials with specific optical or electronic properties

Biological and Metabolic Significance

There is evidence suggesting potential biological relevance of 4-Aminopyrene in metabolic processes. For instance, "4-aminopyrene formation (nitroreduction), activation" has been noted in the context of human enzymes involved in carcinogen metabolism . This indicates possible roles in metabolic pathways and potential significance in toxicological studies.

Brand ReferenceProduct CodePurityPrice Range (€)Estimated Delivery
IN-DA003KS1Pyren-4-amine97%Upon inquiryApril 21, 2025
TR-A5771784-AminopyreneNot specified105.00-364.00June 3, 2025
3D-FA623364-AminopyreneMinimum 95%143.00-464.00June 30, 2025

Product sizing and specific pricing available:

Product CodeSizePrice (€)
TR-A57717810 mg105.00
TR-A57717850 mg238.00
TR-A577178100 mg364.00
3D-FA6233610 mg331.00
3D-FA6233625 mg373.00
3D-FA6233650 mg464.00

The relatively high pricing and specialized distribution channels suggest that 4-Aminopyrene primarily serves research and development applications rather than large-scale industrial uses .

Chemical Reactivity in Synthetic Applications

The amino group of 4-Aminopyrene provides a versatile handle for further chemical modifications:

  • Formation of amides and sulfonamides

  • Diazotization followed by coupling reactions

  • Attachment to biomolecules or surfaces for sensing applications

  • Development of extended conjugated systems through reactions at the amino position

These chemical transformation possibilities enhance the compound's utility as a building block in organic synthesis and materials development.

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